molecular formula C17H23N3O3S B5832248 methyl 3-(3-(diethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 422526-42-9

methyl 3-(3-(diethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B5832248
CAS No.: 422526-42-9
M. Wt: 349.4 g/mol
InChI Key: FBARBMLOSFUPQA-UHFFFAOYSA-N
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Description

Methyl 3-(3-(diethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a fused bicyclic core with a thioxo group at position 2, a carbonyl group at position 4, and a diethylamino-propyl substituent at position 2. The methyl ester at position 7 enhances its solubility in organic solvents, making it a candidate for pharmacological studies. Quinazoline derivatives are widely investigated for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-4-19(5-2)9-6-10-20-15(21)13-8-7-12(16(22)23-3)11-14(13)18-17(20)24/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBARBMLOSFUPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119913
Record name Methyl 3-[3-(diethylamino)propyl]-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422526-42-9
Record name Methyl 3-[3-(diethylamino)propyl]-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422526-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[3-(diethylamino)propyl]-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-(diethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the diethylamino propyl side chain and the thioxo group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(diethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Methyl 3-(3-(diethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which methyl 3-(3-(diethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared with three analogs: 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19) and 6-(2,7-diphenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-ylamino)-4-methyl-4a,8a-dihydro-2H-chromen-2-one (20) (Table 1), as well as simpler quinazoline-thioxo derivatives.

Table 1: Key Structural and Functional Comparisons

Property/Compound Methyl 3-(3-(diethylamino)propyl)-...-carboxylate Compound 19 Compound 20
Core Structure Quinazoline Thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine
Substituents Diethylamino-propyl, methyl ester Coumarin, phenyl, thieno-pyrimidine Phenyl, chromenone
Synthetic Route Multi-step alkylation/cyclization Microwave-assisted condensation Conventional acid-catalyzed condensation
Solubility Moderate in DMSO, low in water Low in polar solvents Moderate in DMF
Biological Activity Hypothesized kinase inhibition (structural analogy) Anticancer (IC₅₀: 12 µM) Antifungal (MIC: 8 µg/mL)

Key Findings

Structural Divergence: Unlike compounds 19 and 20, which incorporate chromenone or thieno-pyrimidine moieties, the target compound features a simpler quinazoline core. The diethylamino-propyl chain likely enhances membrane permeability compared to phenyl groups in 19/20 .

Synthetic Accessibility: The target compound requires alkylation steps for the diethylamino-propyl group, whereas 19/20 are synthesized via microwave-assisted or acid-catalyzed condensations, suggesting higher scalability for the latter .

Biological Performance : While 19 and 20 exhibit confirmed anticancer and antifungal activities, the target compound’s bioactivity remains theoretical. Its methyl ester group may confer metabolic stability, but the lack of aromatic substituents (e.g., phenyl in 19/20) could reduce target affinity.

Mechanistic and Functional Insights

  • Role of Substituents: The diethylamino-propyl group in the target compound may act as a proton sponge, increasing cellular uptake, whereas the chromenone group in 19 enables fluorescence-based tracking in biological assays .

Biological Activity

Methyl 3-(3-(diethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (MTHQ) is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes available data regarding its biological activity, structural characteristics, and potential therapeutic applications.

Structural Overview

MTHQ belongs to the class of tetrahydroquinazolines and features a unique molecular structure characterized by:

  • Molecular Formula : C17H23N3O3S
  • Molecular Weight : 349.4 g/mol
  • Key Functional Groups :
    • Thioxo group (C=S)
    • Diethylamino propyl chain
    • Quinazolinecarboxylate core

These structural elements suggest that MTHQ may interact with various biological targets, potentially influencing its pharmacological properties.

Anticancer Properties

Research indicates that MTHQ and its derivatives exhibit selective cytotoxicity against various cancer cell lines. The presence of the diethylamino group is believed to enhance its biological activity. Studies suggest that MTHQ can bind to receptors involved in cell proliferation and apoptosis pathways, thus exerting cytotoxic effects on cancer cells.

Case Study: Cytotoxicity Assessment
In vitro studies have demonstrated that MTHQ derivatives show promising results in inhibiting cancer cell growth. For instance, compounds structurally similar to MTHQ have been reported to possess significant antiproliferative activity against human cancer cell lines such as HeLa and MCF-7. The mechanism of action is thought to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic markers .

Antimicrobial Potential

The quinazolinecarboxylate core found in MTHQ has been associated with antimicrobial properties. Preliminary investigations suggest that MTHQ could be explored as a potential antimicrobial agent against various bacterial strains. The thioxo group may play a role in enhancing these properties by facilitating interactions with microbial enzymes.

Comparative Analysis of Similar Compounds

To further understand the potential of MTHQ, a comparative analysis with structurally similar compounds is useful. The following table summarizes key findings regarding their biological activities:

Compound NameStructure FeaturesBiological Activity
Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylateLacks diethylamino groupModerate cytotoxicity
3-(4-methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acidAromatic substitutionAntimicrobial properties
3-amino-6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneSimplified structureAnticancer activity

The unique substitution pattern of MTHQ contributes to its enhanced biological activity compared to other derivatives.

Future Research Directions

Given the promising preliminary data on the biological activities of MTHQ, several avenues for future research can be proposed:

  • Mechanistic Studies : Detailed investigations into the mechanisms by which MTHQ induces apoptosis in cancer cells and its interaction with specific molecular targets.
  • Structure-Activity Relationship (SAR) Analysis : Systematic modification of the MTHQ structure to optimize its pharmacological profiles for targeted therapy.
  • In Vivo Studies : Evaluation of the efficacy and safety of MTHQ in animal models to assess its therapeutic potential before clinical trials.

Q & A

Q. What are the established synthetic routes for methyl 3-(3-(diethylamino)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

The synthesis typically involves multi-step organic reactions, including cyclization of anthranilic acid derivatives with formamide or thiourea under acidic/basic conditions. Key steps include:

  • Quinazoline Core Formation : Cyclization of precursors like anthranilic acid derivatives with thiourea or isothiocyanates, often requiring controlled pH and temperature (e.g., 100°C in pyridine for thiourea coupling) .
  • Substituent Introduction : Alkylation or acylation reactions to introduce the diethylaminopropyl group. Solvents such as DMF or dioxane and catalysts like zinc chloride or cesium carbonate are critical for optimizing yield and purity .
  • Esterification : Final carboxylate ester formation using methylating agents under anhydrous conditions .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Single-Crystal X-ray Diffraction : Resolves bond lengths, angles, and spatial arrangement of substituents, crucial for understanding reactivity .
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) confirm proton environments and substituent connectivity, with characteristic shifts for thioxo (δ ~12.5 ppm) and carbonyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated m/z) .

Q. How can researchers ensure purity and reproducibility in synthesis?

  • Chromatographic Methods : HPLC or TLC with UV detection monitors intermediate purity.
  • Reaction Optimization : Adjusting solvent polarity (e.g., DMF for solubility), temperature (e.g., 100°C for cyclization), and catalyst loading (e.g., cesium carbonate for alkylation) improves yield (reported up to 95% in analogous syntheses) .

Advanced Research Questions

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction rates .
  • Catalyst Screening : Cesium carbonate or phase-transfer catalysts improve alkylation efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) while maintaining yield .

Q. How do crystallographic data inform reactivity predictions?

X-ray studies reveal steric hindrance from substituents (e.g., diethylaminopropyl chain) and electron density distribution. For example:

  • Thioxo Group Geometry : Planar conformation increases electrophilicity at the carbonyl carbon, favoring nucleophilic attacks .
  • Diethylaminopropyl Flexibility : Rotational freedom may influence binding in biological assays .

Q. What experimental designs are recommended for assessing biological activity?

  • In Vitro Enzyme Inhibition : Use soluble epoxide hydrolase (sEH) or kinase assays, referencing protocols for related quinazoline inhibitors .
  • Antioxidant Activity : DPPH or ABTS assays quantify radical scavenging, with controls for phenolic content interference .
  • Dose-Response Studies : EC₅₀/IC₅₀ calculations via nonlinear regression (4-parameter logistic model) .

Q. How can environmental fate studies be integrated into research workflows?

Adopt frameworks like Project INCHEMBIOL to evaluate:

  • Abiotic Degradation : Hydrolysis/photolysis rates under varying pH and UV exposure .
  • Biotic Transformation : Microbial degradation assays in soil/water matrices .
  • Ecotoxicity : Daphnia magna or algal growth inhibition tests .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Standardized Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1%) to minimize artifacts .
  • Structural Confirmation : Re-analyze disputed compounds via HRMS/X-ray to rule out impurities .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA for inter-laboratory variability) .

Q. What methodologies enable functional group modification to enhance bioactivity?

  • Thioxo → Oxo Replacement : Test with hydrogen peroxide under acidic conditions to evaluate stability-activity trade-offs .
  • Ester Hydrolysis : Convert methyl ester to carboxylic acid using LiOH/H₂O, then couple with amines for amide derivatives .
  • Alkylation of Diethylamino Group : Introduce fluorinated or aromatic substituents to modulate lipophilicity .

Q. What storage conditions ensure long-term stability?

  • Temperature : Store at -20°C in amber vials to prevent thermal decomposition (decomp. observed at >250°C in analogs) .
  • Moisture Control : Use desiccants (silica gel) to avoid ester hydrolysis .

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